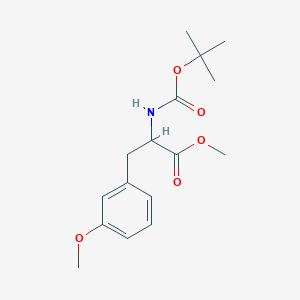
Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate typically involves the following steps:
Protection of the amine group: The starting material, an amino acid derivative, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amine group.
Esterification: The protected amino acid is then subjected to esterification using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Introduction of the methoxyphenyl group:
Industrial Production Methods
In an industrial setting, the production of Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Deprotected amines
Scientific Research Applications
Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s Boc-protected amine group allows for selective reactions with enzymes and other biological molecules, while the methoxyphenyl group contributes to its binding affinity and specificity. The ester group can undergo hydrolysis to release the active amine, which can then participate in various biochemical processes.
Comparison with Similar Compounds
Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate can be compared with other similar compounds such as:
Methyl2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methyl2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate: The methoxy group is positioned differently, affecting its steric and electronic properties.
Methyl2-((tert-butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoate: Contains an additional methoxy group, leading to increased complexity and potential for diverse reactions.
The uniqueness of Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate, commonly referred to as Methyl Boc-tyrosine or its derivatives, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including relevant research findings, case studies, and a summary of its potential applications.
- Molecular Formula : C₁₆H₃₁NO₅
- Molecular Weight : 309.36 g/mol
- CAS Number : 255849-24-2
This compound acts primarily as an amino acid derivative that can influence various biochemical pathways. Its structural features allow it to participate in:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival, particularly through its interactions with the HSET (KIFC1) protein, which is crucial for centrosome clustering in cancer cells .
- Cell Cycle Regulation : By disrupting normal mitotic processes, it can induce multipolar spindle formation, leading to cell death in cancerous cells.
In Vitro Studies
- HSET Inhibition : Research indicates that Methyl Boc-tyrosine derivatives can inhibit HSET with micromolar potency. In one study, a related compound demonstrated significant inhibition with an IC50 value of approximately 13 μM . This inhibition led to increased multipolarity in centrosome-amplified human cancer cells, suggesting a potential therapeutic pathway for targeting cancers that exhibit abnormal centrosome numbers.
- HDAC Inhibition : Another study explored the role of similar compounds in inhibiting histone deacetylases (HDACs). The presence of the tert-butoxycarbonyl group was found to enhance the selectivity and potency against specific HDAC isoforms, which are implicated in various cancers and neurodegenerative diseases .
Summary of Findings
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
methyl 3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-7-6-8-12(9-11)20-4/h6-9,13H,10H2,1-5H3,(H,17,19) |
InChI Key |
PXCYFXRTDQJMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















